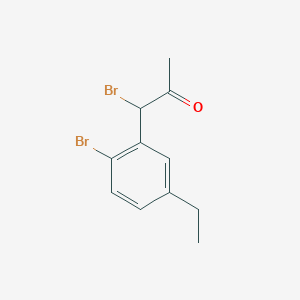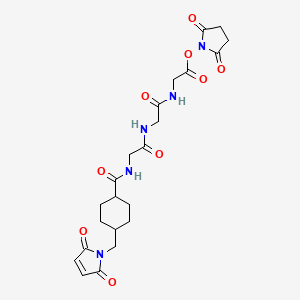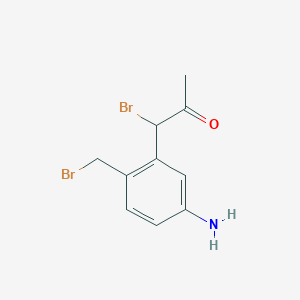![molecular formula C8H11NO4 B14061713 (2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)
(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-aminobicyclo[310]hexane-2,6-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both amino and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation reaction is highly diastereoselective and can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction conditions are optimized to achieve high yields and the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing their activity and leading to various biological effects. The amino and carboxylic acid groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring size and functional groups.
Cyclopropylamine: A simpler compound with a cyclopropane ring and an amino group, lacking the additional carboxylic acid groups.
Bicyclo[1.1.1]pentane: A highly strained bicyclic compound used as a bioisostere in medicinal chemistry.
Uniqueness
(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its specific combination of a rigid bicyclic structure and the presence of both amino and carboxylic acid functional groups. This combination allows for versatile chemical reactivity and the potential for precise interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3?,4?,5?,8-/m0/s1 |
Clave InChI |
VTAARTQTOOYTES-CIOAWHLLSA-N |
SMILES isomérico |
C1C[C@](C2C1C2C(=O)O)(C(=O)O)N |
SMILES canónico |
C1CC(C2C1C2C(=O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


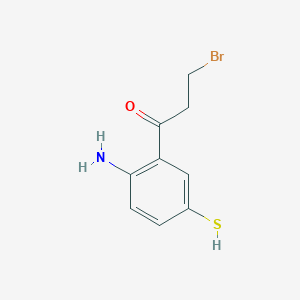

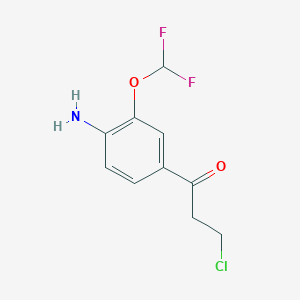
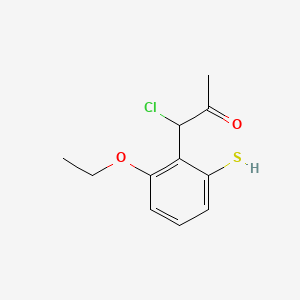
![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
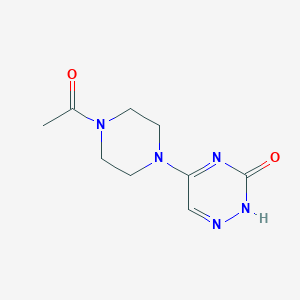
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
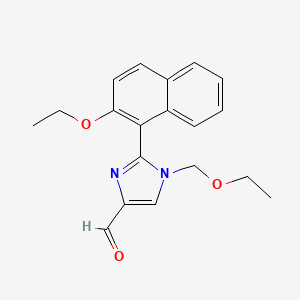

![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
